3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole
Description
3-[(2-Phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound featuring a fused triazolo-benzothiazole core with a 2-phenylethylthio substituent at position 2. Its molecular formula is C₁₆H₁₃N₃S₂, with a molecular weight of 311.43 g/mol . The compound’s structure combines a planar benzothiazole-triazole framework (as seen in analogous derivatives) with a flexible 2-phenylethylthio side chain, which introduces steric bulk and aromatic character.
Properties
IUPAC Name |
1-(2-phenylethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c1-2-6-12(7-3-1)10-11-20-15-17-18-16-19(15)13-8-4-5-9-14(13)21-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXKARNVXHVPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 2-phenylethylthiol with a suitable triazole precursor under controlled conditions. One common method includes the cyclization of 2-phenylethylthiol with 1,2,4-triazole derivatives in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced forms of the compound
Substitution: Halogenated or nitrated derivatives of the benzothiazole ring
Scientific Research Applications
Biological Activities
Research indicates that 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole exhibits a range of biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
- Anticonvulsant Properties : Similar compounds have been noted for their anticonvulsant effects, suggesting potential applications in epilepsy treatment.
- Enzyme Inhibition : It interacts with cellular enzymes and receptors, potentially blocking substrate access or altering enzyme conformation.
Synthetic Routes
The synthesis typically involves the reaction of 2-phenylethylthiol with suitable triazole precursors. Common methods include:
- Cyclization : Involves the cyclization of 2-phenylethylthiol with 1,2,4-triazole derivatives using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Industrial Production : Scaling up may utilize continuous flow reactors to optimize reaction conditions for consistent quality and yield.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antitumor Studies : A study demonstrated that derivatives of triazolo-benzothiazoles could inhibit the proliferation of cancer cells through apoptosis pathways.
- Neuropharmacology : Research indicated that compounds similar to this compound exhibit anticonvulsant effects in animal models.
- Mechanism of Action : Investigations revealed that the compound's mechanism involves binding to specific enzymes and disrupting cellular processes critical for cancer cell survival.
Mechanism of Action
The biological activity of 3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA, leading to the disruption of replication and transcription processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The triazolo[3,4-b][1,3]benzothiazole scaffold exhibits diverse bioactivity modulated by substituents at position 3. Key analogues include:
Key Observations :
- Phenylethylthio vs. Methylsulfanyl: The 2-phenylethylthio group in the target compound increases molecular weight (311.43 vs.
- Hexyloxyphenyl Substituent : The 4-hexyloxyphenyl derivative (C₂₀H₂₁N₃OS) exhibits a planar triazole-benzothiazole system with a 53.34° dihedral angle between the core and phenyl ring, influencing crystallinity and solubility .
Pharmacological Activities
- Antimicrobial Activity: Triazolobenzothiazoles with electron-withdrawing groups (e.g., 3-[2-(2,4-dichlorophenoxy)ethyl]thio) show promise against resistant pathogens . The phenylethylthio group’s hydrophobicity may similarly disrupt microbial membranes.
- Anticancer Activity : Derivatives like 3-(naphthyloxymethyl)-6-fluorophenyl triazolothiadiazoles exhibit potent antiproliferative effects on Hep G2 cells . The target compound’s phenylethylthio group could mimic these effects via enhanced lipophilicity and cellular uptake.
- Metallo-β-Lactamase (MBL) Inhibition : Triazolo-thiazine derivatives (e.g., 3-(4-tert-butylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine) inhibit IMP-1 MBL by >50% at 100 μM . Structural similarities suggest the target compound may also target MBLs, though specific data is lacking.
Physicochemical Properties
- Crystallinity : Analogues like 3-(4-hexyloxyphenyl) derivatives form stable crystals with intermolecular π-π interactions (closest contact: 3.73 Å) . The target compound’s phenylethyl group may adopt similar packing motifs.
Biological Activity
Overview
3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines a triazole ring with a benzothiazole moiety. Its molecular formula is C15H14N3S2, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound's unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Features
The compound features:
- Thioether linkage : Enhances lipophilicity and biological interactions.
- Triazole and benzothiazole rings : These contribute to various pharmacological properties.
Antitumor Activity
Research has shown that derivatives of benzothiazole and triazole exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The compound has demonstrated notable activity against HCT-116 cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin .
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays:
- DPPH Assay : The compound exhibited significant free radical scavenging activity.
- ABTS Assay : Demonstrated superior performance compared to Trolox (a standard antioxidant), indicating its potential as an effective antioxidant agent .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been explored. It competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes. This inhibition is significant for therapeutic strategies targeting cancer and other diseases linked to these enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Phenyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | Similar triazole-benzothiazole framework | Antitumor activity |
| 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | Methyl substitution on triazole | Anticonvulsant properties |
| Benzothiazole derivatives | Various substitutions on benzothiazole ring | Broad spectrum biological activities |
The thioether group in this compound enhances its interaction with biological targets compared to simpler analogs.
Case Studies
- Anticancer Activity : In a study involving various triazolo-benzothiazole derivatives, this compound showed promising results against multiple cancer cell lines with minimal toxicity towards normal cells. This selective cytotoxicity is crucial for developing safer anticancer therapies .
- Antioxidant Efficacy : A comparative study revealed that this compound exhibited an ABTS inhibition value of 92.8%, outperforming many known antioxidants and suggesting its potential use in formulations aimed at oxidative stress-related conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
